3-Hydroxyquinoline-2-carbaldehyde

Description

BenchChem offers high-quality 3-Hydroxyquinoline-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxyquinoline-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

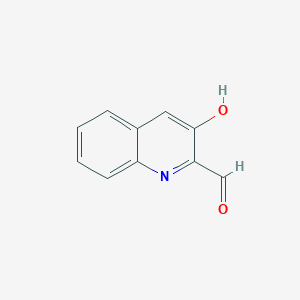

Structure

3D Structure

Properties

Molecular Formula |

C10H7NO2 |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

3-hydroxyquinoline-2-carbaldehyde |

InChI |

InChI=1S/C10H7NO2/c12-6-9-10(13)5-7-3-1-2-4-8(7)11-9/h1-6,13H |

InChI Key |

IKGUCMWKRCHEMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C=O)O |

Origin of Product |

United States |

Foundational & Exploratory

3-Hydroxyquinoline-2-carbaldehyde CAS 5374-97-0 properties

An In-depth Technical Guide to 3-Hydroxyquinoline-2-carbaldehyde (CAS 5374-97-0)

Executive Summary

3-Hydroxyquinoline-2-carbaldehyde is a pivotal heterocyclic compound, distinguished by its quinoline core functionalized with adjacent hydroxyl and carbaldehyde groups. This unique arrangement imparts significant chemical reactivity and potent metal-chelating properties, establishing it as a valuable precursor in medicinal chemistry and materials science. This guide provides a comprehensive exploration of its physicochemical properties, spectroscopic signature, synthesis, and reactivity. Furthermore, it delves into its applications as a versatile building block for synthesizing advanced therapeutic agents and sensitive chemosensors, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Quinoline Scaffold and its Significance

The quinoline ring system is a "privileged scaffold" in drug discovery, forming the core of numerous natural and synthetic bioactive compounds.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1][2] 3-Hydroxyquinoline-2-carbaldehyde emerges as a particularly valuable derivative. The strategic placement of the hydroxyl (-OH) group at the C3 position and the carbaldehyde (-CHO) group at the C2 position creates a highly reactive and versatile platform for chemical elaboration. The proximity of the nitrogen atom, the hydroxyl oxygen, and the aldehyde function facilitates the formation of stable polydentate ligands, making it an exceptional chelator for various metal ions.[3] This property is central to its application in designing therapeutic agents that target metalloenzymes and in the development of fluorescent sensors for metal ion detection.[4][5]

Physicochemical and Spectroscopic Profile

The physical and chemical characteristics of a molecule are fundamental to understanding its behavior in chemical and biological systems.

Physicochemical Properties

The key computed properties of 3-Hydroxyquinoline-2-carbaldehyde are summarized below, providing a quantitative basis for its handling and application.

| Property | Value | Reference |

| CAS Number | 5374-97-0 | [6] |

| Molecular Formula | C₁₀H₇NO₂ | [6] |

| Molecular Weight | 173.17 g/mol | [6] |

| IUPAC Name | 3-hydroxyquinoline-2-carbaldehyde | [6] |

| Exact Mass | 173.047678466 Da | [6] |

| XLogP3-AA | 2.2 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 1 | [6] |

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The aldehydic proton (-CHO) would appear as a singlet significantly downfield, typically in the δ 9.5-10.5 ppm range, due to the strong deshielding effect of the carbonyl group. The phenolic hydroxyl proton (-OH) signal would likely be a broad singlet, with its chemical shift dependent on solvent and concentration. Aromatic protons on the quinoline ring system would resonate in the δ 7.0-9.0 ppm region, exhibiting complex splitting patterns (doublets, triplets, and doublets of doublets) characteristic of the substituted quinoline core.[7]

-

¹³C NMR Spectroscopy: The carbon spectrum would be characterized by a signal for the aldehydic carbonyl carbon around δ 190-195 ppm. Carbons of the aromatic quinoline ring would appear in the δ 110-160 ppm range.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. A broad absorption band in the 3100-3400 cm⁻¹ region would correspond to the O-H stretching vibration of the hydrogen-bonded hydroxyl group.[8] A strong, sharp peak around 1660-1680 cm⁻¹ is characteristic of the C=O stretching of the aromatic aldehyde.[7][8] Aromatic C=C and C=N stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion (M⁺) peak corresponding to its molecular weight (m/z = 173).[7] Common fragmentation patterns would involve the loss of the formyl group (-CHO) or carbon monoxide (CO).

Synthesis and Chemical Reactivity

Synthetic Approaches

3-Hydroxyquinoline-2-carbaldehyde is typically synthesized via the formylation of a 3-hydroxyquinoline precursor. Several classical organic reactions can be employed for this purpose, with the choice depending on the desired scale and available starting materials.

-

Vilsmeier-Haack Reaction: This is a versatile and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. It involves treating 3-hydroxyquinoline with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a disubstituted formamide like N,N-dimethylformamide (DMF).[7] The electrophilic Vilsmeier reagent preferentially attacks the electron-rich C2 position of the 3-hydroxyquinoline ring.

-

Reimer-Tiemann Reaction: This method involves the ortho-formylation of phenols using chloroform (CHCl₃) in a basic solution.[7] While effective for phenols, its application to hydroxyquinolines can sometimes lead to a mixture of products or ring expansion, requiring careful optimization of reaction conditions.

Caption: Vilsmeier-Haack synthesis of the target compound.

Key Chemical Reactions

The dual functionality of 3-Hydroxyquinoline-2-carbaldehyde makes it a versatile intermediate.

-

Schiff Base Formation: The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This is one of the most important reactions of this compound, as the resulting Schiff base ligands are excellent chelators for metal ions and are widely used in the development of fluorescent sensors and catalysts.[5]

-

Metal Complexation: The compound acts as a bidentate ligand, coordinating with metal ions through the hydroxyl oxygen and the quinoline nitrogen.[3] This property is fundamental to its biological activity and its use in analytical chemistry.

-

Derivatization: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing further avenues for creating diverse derivatives.

Applications in Research and Development

Drug Discovery and Medicinal Chemistry

The 3-hydroxyquinoline-2-carbaldehyde scaffold is a cornerstone for building novel therapeutic agents. Derivatives have shown promising activity in several areas:

-

Antimicrobial and Antifungal Agents: Many quinoline derivatives exhibit potent activity against a range of bacteria and fungi.[9][10] The ability to chelate essential metal ions can disrupt microbial metabolic processes.

-

Anticancer Activity: The quinoline core is present in many anticancer agents.[1] Derivatives of 3-hydroxyquinoline-2-carbaldehyde have been investigated for their potential to induce apoptosis in cancer cells, often linked to their interaction with cellular metal ions or inhibition of key enzymes.[2][9][11]

Fluorescent Chemosensors

A major application lies in the development of sensors for metal ion detection. The typical workflow involves a two-step process: synthesis of a Schiff base derivative followed by spectroscopic titration.

Caption: Workflow for a Schiff base chemosensor.

The mechanism often relies on phenomena like Excited-State Intramolecular Proton Transfer (ESIPT) or Chelation-Enhanced Fluorescence (CHEF). In the unbound state, the sensor may be non-fluorescent, but upon binding to a target metal ion, conformational changes inhibit non-radiative decay pathways, leading to a significant "turn-on" fluorescent signal.[5]

Experimental Protocol: Synthesis of a Schiff Base Sensor

This protocol provides a generalized, self-validating method for synthesizing a Schiff base from 3-Hydroxyquinoline-2-carbaldehyde.

Objective: To synthesize a Schiff base via condensation for potential use as a chemosensor.

Materials:

-

3-Hydroxyquinoline-2-carbaldehyde (1 mmol)

-

A selected primary amine (e.g., 2-aminophenol) (1 mmol)

-

Absolute Ethanol (20 mL)

-

Glacial Acetic Acid (2-3 drops, catalytic)

-

Standard laboratory glassware (round-bottom flask, reflux condenser)

-

Magnetic stirrer and heating mantle

Methodology:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 1 mmol of 3-Hydroxyquinoline-2-carbaldehyde in 10 mL of absolute ethanol. Stir until fully dissolved; gentle warming may be applied if necessary.

-

Addition of Amine: To this solution, add a solution of 1 mmol of the primary amine dissolved in 10 mL of absolute ethanol.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-4 hours.

-

Monitoring (Self-Validation): The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture). The disappearance of the starting aldehyde spot and the appearance of a new, typically less polar product spot indicates reaction progression. A distinct color change in the reaction mixture is also often observed.

-

Isolation: Upon completion, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using spectroscopic methods (NMR, IR, MS) to confirm its structure and purity.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 3-Hydroxyquinoline-2-carbaldehyde is not widely available, data from closely related hydroxyquinolines provides essential guidance for safe handling.[12][13][14]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[12]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[12][14]

-

First Aid:

Conclusion

3-Hydroxyquinoline-2-carbaldehyde stands out as a molecule of significant scientific interest. Its well-defined structure, predictable reactivity, and potent chelating ability make it an invaluable building block in the rational design of new molecules. From creating novel anticancer and antimicrobial drug candidates to engineering highly sensitive fluorescent sensors, its applications continue to expand. The synergy between synthetic chemistry, spectroscopy, and biological evaluation ensures that this versatile quinoline derivative will remain a key player in advancing both medicinal chemistry and materials science.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18347802, 3-Hydroxyquinoline-2-carbaldehyde. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11376, 3-Hydroxyquinoline. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14000966, 3-Hydroxyquinoxaline-2-carbaldehyde. Retrieved from [Link].

-

Gawronski, J., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2084. Retrieved from [Link].

-

Youssef, A. M., et al. (2016). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Molecules, 21(12), 1696. Retrieved from [Link].

-

Youssef, A. M., et al. (2016). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. ResearchGate. Retrieved from [Link].

-

Al-Obaidi, A., & Al-Bayati, R. I. H. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Drug Delivery Technology, 8(2), 54-58. Retrieved from [Link].

-

St. Paul's Cathedral Mission College. (n.d.). Spectroscopic Analysis of Organic Compounds. Retrieved from [Link].

-

Wiley-VCH GmbH. (2025). 3-Hydroxyquinoline. SpectraBase. Retrieved from [Link].

-

The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link].

-

Al-Mulla, A. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4321. Retrieved from [Link].

-

Study.com. (n.d.). Hydroxyquinoline Uses, Structure & Synthesis. Retrieved from [Link].

-

ResearchGate. (n.d.). Synthesis of substituted 2-quinolines-3-carbaldehyde. Retrieved from [Link].

-

Chemchart. (n.d.). 2-hydroxyquinoline-3-carbaldehyde (91301-03-0). Retrieved from [Link].

-

Sharma, P., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19345-19374. Retrieved from [Link].

-

ChemSrc. (2025). 8-Hydroxyquinoline-2-carbaldehyde. Retrieved from [Link].

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-Hydroxyquinoline-2-carbaldehyde | C10H7NO2 | CID 18347802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to 3-Hydroxyquinoline-2-carboxaldehyde

This guide provides a comprehensive technical overview of 3-hydroxyquinoline-2-carboxaldehyde, a significant heterocyclic building block. It is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth information on its structure, synthesis, characterization, and applications.

Introduction: The Versatility of a Quinoline Scaffold

3-Hydroxyquinoline-2-carboxaldehyde, also known as 3-hydroxy-2-quinolinecarboxaldehyde, is an organic compound featuring a quinoline core substituted with a hydroxyl group at the 3-position and a formyl (carboxaldehyde) group at the 2-position. This specific arrangement of functional groups—a phenol-like hydroxyl group, a reactive aldehyde, and a nitrogen-containing aromatic system—makes it a valuable and versatile precursor in synthetic organic chemistry. Its derivatives are explored for their potential in medicinal chemistry, as ligands in coordination chemistry, and as components in functional materials.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecule's fundamental properties is critical for its application in experimental research.

Molecular Formula: C₁₀H₇NO₂[1]

Molecular Weight: 173.17 g/mol [1]

The structure consists of a fused bicyclic system where a benzene ring is fused to a pyridine ring. The key functional groups, an aldehyde and a hydroxyl group, are positioned adjacent to each other on the pyridine ring portion of the quinoline scaffold.

Below is a 2D representation of the molecular structure:

Image Source: PubChem CID 18347802.[1]

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₂ | PubChem[1] |

| Molecular Weight | 173.17 g/mol | PubChem[1] |

| IUPAC Name | 3-hydroxyquinoline-2-carbaldehyde | PubChem[1] |

| CAS Number | 5374-97-0 | PubChem[1] |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=N2)C=O)O | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| XLogP3-AA (Lipophilicity) | 2.2 | PubChem[1] |

Synthesis and Mechanistic Rationale

The synthesis of 3-hydroxyquinoline-2-carboxaldehyde can be approached through several methods. A prevalent and well-established method is the ortho-formylation of a phenol derivative, specifically 3-hydroxyquinoline, via the Reimer-Tiemann reaction .[2][3]

The Reimer-Tiemann Reaction: A Self-Validating Protocol

This reaction utilizes chloroform (CHCl₃) and a strong base, such as sodium hydroxide (NaOH), to introduce a formyl group onto an electron-rich aromatic ring, ortho to a hydroxyl group.[4][5] The choice of this reaction is based on its reliability for ortho-formylation of phenols and phenol-like substrates, including hydroxyquinolines.[2]

Causality Behind Experimental Choices:

-

Substrate: 3-Hydroxyquinoline is used as the starting material. Its hydroxyl group activates the quinoline ring system, making it susceptible to electrophilic aromatic substitution.

-

Reagents: Chloroform and a strong base (e.g., NaOH) are essential. The base deprotonates chloroform to generate the highly electrophilic dichlorocarbene (:CCl₂) species, which is the key reactive intermediate.[3][4] The base also deprotonates the phenolic hydroxyl group, forming a phenoxide ion. This greatly enhances the nucleophilicity of the aromatic ring, directing the attack on the dichlorocarbene.

-

Solvent System: The reaction is often performed in a biphasic system (aqueous NaOH and an organic phase) with vigorous stirring or using a phase-transfer catalyst to facilitate interaction between the reagents.[3][5]

-

Temperature: Gentle heating (around 60-70 °C) is typically required to initiate the reaction, which can be exothermic once it begins.[2][5]

Detailed Experimental Protocol

-

Preparation: Dissolve 3-hydroxyquinoline (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 20-40%). The mixture is transferred to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reaction Initiation: Heat the solution to approximately 60 °C with vigorous stirring.

-

Reagent Addition: Add chloroform (excess, ~3-4 equivalents) dropwise to the heated solution over a period of 1-2 hours. The reaction mixture will typically develop a distinct color.

-

Reflux: After the addition is complete, continue to stir the mixture at reflux for several hours (typically 3-5 hours) to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture to room temperature. Acidify carefully with a dilute acid (e.g., HCl) to neutralize the excess base and protonate the product.

-

Isolation & Purification: The product, which may precipitate upon acidification, can be isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Synthesis Workflow Diagram

Caption: Workflow for the Reimer-Tiemann synthesis of 3-hydroxyquinoline-2-carboxaldehyde.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized molecule, a combination of spectroscopic techniques is employed. The data presented below are typical expected values for this structure.

Table 2: Expected Spectroscopic Data

| Technique | Key Features and Expected Values |

| ¹H NMR | - Aldehyde Proton (-CHO): A singlet appearing far downfield, typically in the range of δ 9.5-10.5 ppm. - Aromatic Protons: Multiple signals in the aromatic region (δ 7.0-9.0 ppm), showing characteristic splitting patterns for the quinoline ring system. - Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is variable and depends on concentration and solvent. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 190-200 ppm. - Aromatic Carbons: Multiple signals between δ 110-160 ppm, corresponding to the ten carbons of the quinoline ring. |

| FT-IR (KBr, cm⁻¹) | - O-H Stretch: A broad band around 3200-3400 cm⁻¹ (hydroxyl group). - C=O Stretch: A strong, sharp band around 1660-1690 cm⁻¹ (aldehyde carbonyl). - C=N and C=C Stretches: Multiple bands in the 1500-1620 cm⁻¹ region (aromatic ring). |

| Mass Spec. (EI) | - Molecular Ion Peak (M⁺): A prominent peak at m/z = 173, corresponding to the molecular weight of the compound.[6] - Fragmentation: A common fragment at m/z = 145, corresponding to the loss of the carbonyl group ([M-CO]⁺).[6] |

Note: Actual spectral values may vary slightly based on the solvent and instrument used.

Applications in Research and Development

The unique structure of 3-hydroxyquinoline-2-carboxaldehyde makes it a valuable intermediate in several scientific fields.

-

Medicinal Chemistry: The quinoline scaffold is a well-known privileged structure in drug discovery. The aldehyde group serves as a chemical handle for synthesizing more complex molecules, such as Schiff bases, which are investigated for their antimicrobial, anticancer, and anti-inflammatory properties.[7]

-

Coordination Chemistry: As a bidentate ligand, it readily chelates with a wide range of metal ions through the hydroxyl oxygen and the quinoline nitrogen.[8] These metal complexes are studied for their catalytic activity, unique magnetic properties, and potential as therapeutic agents.[8]

-

Fluorescent Probes: The quinoline ring system is inherently fluorescent. Modifications at the aldehyde position can be used to develop chemosensors and fluorescent probes for detecting specific metal ions or biomolecules.

Conclusion

3-Hydroxyquinoline-2-carboxaldehyde is a foundational building block with significant potential, underpinned by its well-defined molecular structure and versatile reactivity. A thorough understanding of its synthesis, particularly through robust methods like the Reimer-Tiemann reaction, and its comprehensive characterization are essential for its effective use in advanced scientific research. This guide provides the core technical knowledge required by professionals to leverage this compound in the development of novel pharmaceuticals, functional materials, and analytical tools.

References

-

PubChem. (n.d.). 3-Hydroxyquinoline-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxyquinoxaline-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

J&K Scientific LLC. (2021, March 23). Reimer-Tiemann Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). The Reimer–Tiemann Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxyquinoline-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Allen Career Institute. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

-

WikiMD. (2020, June 28). Reimer–Tiemann reaction. Retrieved from [Link]

-

MDPI. (2020, April 28). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2053. Retrieved from [Link]

-

ResearchGate. (2025, December 6). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 3-Hydroxyquinoline-2-carbaldehyde | C10H7NO2 | CID 18347802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 4. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. mdpi.com [mdpi.com]

- 7. CAS 14510-06-6: 8-hydroxyquinoline-2-carboxaldehyde [cymitquimica.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Photophysical Properties of 3-Hydroxyquinoline Derivatives

Foreword

The quinoline scaffold represents a privileged structure in chemistry, forming the core of countless pharmaceuticals, functional materials, and molecular probes.[1] Among its derivatives, 3-hydroxyquinolines (3-HQs) occupy a special place due to a fascinating photophysical process: Excited-State Intramolecular Proton Transfer (ESIPT). This phenomenon endows them with unique optical properties, most notably a dual fluorescence emission, making them exquisitely sensitive to their environment. This guide provides a comprehensive exploration of the photophysical landscape of 3-HQ derivatives, moving from fundamental principles to practical experimental protocols and cutting-edge applications. It is designed for researchers, scientists, and drug development professionals seeking to harness the remarkable potential of these fluorophores.

The Core Phenomenon: Excited-State Intramolecular Proton Transfer (ESIPT)

At the heart of the unique photophysics of 3-HQ derivatives is the ESIPT process. In the ground state (S₀), the molecule exists predominantly in its enol (N) form. Upon photoexcitation, the electronic distribution of the molecule is significantly altered. The hydroxyl group at the 3-position becomes a much stronger acid, while the nitrogen atom of the quinoline ring becomes a stronger base. This electronic rearrangement triggers an ultrafast, barrierless transfer of the hydroxyl proton to the nitrogen atom, forming an excited keto tautomer (T*).[2][3]

This entire process occurs on a picosecond timescale.[2] The resulting tautomer (T) is electronically distinct from the initially excited enol form (N), possessing a different energy level. Consequently, the molecule can relax to the ground state via two distinct radiative pathways:

-

Normal Fluorescence (N → N):* A higher-energy emission from the locally excited enol form, resulting in a shorter-wavelength fluorescence band.

-

Tautomer Fluorescence (T → T):* A lower-energy emission from the excited tautomer, producing a significantly red-shifted fluorescence band.

This results in a characteristic dual-emission spectrum. The large separation between the absorption and the tautomer emission bands is known as a Stokes shift. Following emission, the tautomer undergoes a rapid back-proton transfer in the ground state to regenerate the stable enol form. This cyclical process is the foundation of the utility of 3-HQs as fluorescent probes.

Caption: The Jablonski diagram illustrating the ESIPT cycle in 3-hydroxyquinoline.

Modulating the Photophysics: Environmental and Structural Effects

The beauty of 3-HQ derivatives lies in the tunability of their photophysical properties. The efficiency of ESIPT and the resulting emission profile are highly sensitive to both the external environment and the molecule's intrinsic structure.

Solvatochromism: The Influence of the Solvent

Solvatochromism describes the change in a substance's color—and more broadly, its absorption and emission spectra—with a change in solvent polarity.[4] For 3-HQs, solvent interactions can stabilize or destabilize the ground and excited states, directly impacting the ESIPT process.

-

Protic Solvents (e.g., alcohols, water): These solvents can form hydrogen bonds with both the hydroxyl group and the quinoline nitrogen. This can disrupt the intramolecular hydrogen bond that facilitates ESIPT, potentially leading to a decrease in the tautomer emission intensity and an increase in the normal enol emission.[3]

-

Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents can stabilize the charge-separated character of the excited state without directly competing for hydrogen bonds, often leading to distinct spectral shifts.[4] Studies have shown that the fluorescence spectral peak of some hydroxyquinoline derivatives can red-shift significantly as solvent polarity increases, indicating a larger dipole moment in the excited state compared to the ground state.[4][5]

Substituent Effects: Rational Molecular Design

The electronic properties of the 3-HQ scaffold can be precisely tuned by introducing substituents at various positions on the quinoline ring. This allows for the rational design of probes with desired photophysical characteristics.

-

Electron-Donating Groups (EDGs): Groups like methoxy (–OCH₃) or amino (–NH₂) increase the electron density of the aromatic system. Attaching them at positions 5 or 7 can cause a red-shift in the emission spectra.[6]

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (–NO₂) or cyano (–CN) decrease the electron density. These groups can cause a blue-shift in the emission.[6] The Hammett constant of substituents often correlates with the observed photophysical properties.[6][7]

-

Steric Hindrance: Bulky substituents, particularly at the 2-position, can influence the planarity of the molecule and the orientation of the 3-hydroxyl group. Studies have shown that steric factors can either accelerate or hinder the ESIPT reaction by affecting the proximity of the proton donor and acceptor groups.[2] For instance, a flatter conformation can favor a faster ESIPT reaction.[2]

A Guide to Experimental Characterization

Accurate and reproducible characterization is paramount for understanding and applying 3-HQ derivatives. The following protocols outline the core experimental workflows.

Workflow for Photophysical Analysis

A systematic approach ensures that all key parameters are determined reliably. The workflow begins with sample preparation and proceeds through a series of spectroscopic measurements and data analysis.

Caption: A typical experimental workflow for characterizing 3-HQ derivatives.

Protocol: Steady-State Absorption and Fluorescence Spectroscopy

Objective: To determine the maximum absorption (λ_abs) and emission (λ_em) wavelengths.

Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer.

Methodology:

-

Preparation: Prepare a dilute solution of the 3-HQ derivative in a 1 cm path-length quartz cuvette. The concentration should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to avoid inner-filter effects.[8]

-

Absorption Spectrum: Record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm) to identify the absorption maximum (λ_abs,max).

-

Emission Spectrum: Set the excitation wavelength of the spectrofluorometer to the determined λ_abs,max. Record the emission spectrum over a range that covers both the expected normal and tautomer fluorescence (e.g., 350-700 nm).

-

Excitation Spectrum: Set the emission monochromator to the maximum of the observed fluorescence band and scan the excitation wavelengths. The resulting excitation spectrum should match the absorption spectrum, confirming the emitting species.

Protocol: Relative Fluorescence Quantum Yield (Φ_F) Determination

Objective: To measure the efficiency of the fluorescence process relative to a known standard.

Causality: The quantum yield is a critical parameter that quantifies the brightness of a fluorophore. A low quantum yield may indicate that non-radiative decay pathways are dominant, which can be affected by factors like metal ion binding.[9]

Methodology:

-

Standard Selection: Choose a suitable fluorescence standard with a known quantum yield (Φ_std) that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_std = 0.54).

-

Absorbance Matching: Prepare a series of dilutions for both the sample and the standard in the same solvent. Record the absorbance of each at the chosen excitation wavelength, ensuring all values are below 0.1.

-

Fluorescence Measurement: Record the fluorescence emission spectra for both the sample and the standard solutions using the same excitation wavelength and instrument settings.

-

Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots (Grad) is used in the following equation:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

Where Φ is the quantum yield, Grad is the gradient from the plot, and η is the refractive index of the solvent.[8]

Protocol: Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetime (τ_F), the average time the molecule spends in the excited state.

Causality: Lifetime measurements provide dynamic information about the excited state. For 3-HQs, one can often resolve separate lifetimes for the enol (N) and tautomer (T) species, offering deep insight into the ESIPT kinetics.[2][10]

Instrumentation: A Time-Correlated Single-Photon Counting (TCSPC) system.[8]

Methodology:

-

Sample Preparation: Prepare a dilute solution of the 3-HQ derivative with an absorbance of ~0.1 at the excitation wavelength.

-

Excitation: Excite the sample using a pulsed light source (e.g., a picosecond laser diode).

-

Data Acquisition: Collect the fluorescence decay profile by measuring the arrival times of single emitted photons relative to the excitation pulse.

-

Instrument Response Function (IRF): Record an IRF using a scattering solution to account for the temporal spread of the instrument itself.

-

Data Fitting: Fit the collected decay data to a multi-exponential decay model, convoluted with the IRF, to extract the fluorescence lifetime(s). A biexponential decay often indicates the presence of two distinct emitting species, such as N* and T*.[8]

Data Summary: Photophysical Properties

The following table summarizes representative photophysical data for hypothetical 3-HQ derivatives, illustrating the impact of substituents and solvent polarity. This data is for illustrative purposes to highlight expected trends.

| Derivative | Solvent | λ_abs (nm) | λ_em (N) (nm) | λ_em (T) (nm) | Stokes Shift (T*) (cm⁻¹) | Φ_F (Total) | τ_F (ns) |

| 3-HQ (Parent) | Cyclohexane | 315 | 350 | 460 | 11,850 | 0.25 | 1.5, 3.8 |

| 3-HQ (Parent) | Acetonitrile | 320 | 355 | 485 | 12,500 | 0.15 | 1.2, 3.1 |

| 3-HQ (Parent) | Methanol | 322 | 365 | 510 (weak) | 13,880 | 0.08 | 0.9, 2.5 |

| 7-Methoxy-3-HQ | Acetonitrile | 335 | 370 | 515 | 12,790 | 0.30 | 1.8, 4.2 |

| 7-Nitro-3-HQ | Acetonitrile | 310 | 345 | 465 | 12,670 | 0.05 | 0.5, 1.9 |

Note: Stokes Shift calculated between λ_abs and λ_em (T). Lifetimes (τ_F) may show biexponential decay corresponding to N* and T* states.*

Applications in Research and Development

The unique, environment-sensitive photophysics of 3-HQ derivatives makes them powerful tools in various scientific domains.

Fluorescent Chemosensors

The ability of the 3-hydroxyquinoline scaffold to chelate metal ions is a well-established principle.[11][12] Upon binding with metal ions such as Zn²⁺, Al³⁺, or Fe³⁺, the photophysical properties of the 3-HQ derivative can change dramatically.[13][14][15] Often, this binding restricts intramolecular rotations and other non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity, a mechanism known as Chelation-Enhanced Fluorescence (CHEF).[16] This "turn-on" response allows for the highly sensitive and selective detection of specific metal ions in biological and environmental samples.[9][15][17]

Bioimaging and Cellular Probes

The sensitivity of 3-HQs to their local environment (polarity, hydrogen bonding) makes them excellent candidates for imaging cellular microenvironments. Their ability to permeate cell membranes allows for the tracking of intracellular processes and the detection of analytes within living cells.[15][18] For example, a 3-HQ based sensor could be designed to report on changes in intracellular metal ion concentrations or map variations in organelle polarity.

Conclusion

3-Hydroxyquinoline derivatives represent a versatile and powerful class of fluorophores. Their defining characteristic—a robust excited-state intramolecular proton transfer—gives rise to a tunable, dual-emission profile that is exquisitely sensitive to environmental and structural perturbations. By understanding the fundamental principles of ESIPT and employing rigorous experimental characterization, researchers can rationally design and synthesize novel 3-HQ derivatives. These tailored molecules hold immense promise as next-generation fluorescent sensors for metal ions, sophisticated probes for cellular imaging, and building blocks for advanced functional materials, paving the way for new discoveries in chemistry, biology, and medicine.

References

-

Massoud, M. A. M., El Bialy, S. A., Bayoumi, W. A., & El Husseiny, W. M. (2014). New Synthons of 3-Hydroxyquinoline Derivatives Through SEAr. ResearchGate. [Link]

-

Demeter, A., Bérces, T., & Kállay, M. (2007). Steric control of the excited-state intramolecular proton transfer in 3-hydroxyquinolones: steady-state and time-resolved fluorescence study. PubMed. [Link]

-

Ramanathan, M., Wan, J., & Liu, S.-T. (2018). Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. Royal Society of Chemistry. [Link]

-

Zaman, A. U., Khan, M. A., Munawar, M. A., Athar, M. M., Pervaiz, M., Pervaiz, A., & Mahmood, A. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. [Link]

-

Panda, M., & Mishra, A. K. (2021). Excited-State Intramolecular Proton Transfer: A Short Introductory Review. ResearchGate. [Link]

-

Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics. [Link]

-

Stasyuk, A. J., Sobolewski, A. L., & Domcke, W. (2014). Effect of chemical substitutions on photo-switching properties of 3-hydroxy-picolinic acid studied by ab initio methods. AIP Publishing. [Link]

-

Kumar, N. S., Prasad, K. N. N., Chandrasekhar, S., & Thipperudrappa, J. (2024). Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. Current Perspective to Physical Science Research. [Link]

-

Dziuba, D., & Mely, Y. (2014). Excited state intramolecular proton transfer (ESIPT) reaction of 3-hydroxychromones. ResearchGate. [Link]

-

El-Sayed, N. K., & El-Meligie, S. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Publishing. [Link]

-

Kumar, N. S., Prasad, K. N. N., Chandrasekhar, S., & Thipperudrappa, J. (2024). Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. ResearchGate. [Link]

-

Bhagat, S. A. (2022). Influence of Fe3+ on Photophysical Properties of Alq3. Nanoparticle. [Link]

-

Singh, H., & Singh, P. (2017). Proton Capture Dynamics in Quinoline Photobases: Substituent Effect and Involvement of Triplet States. ACS Publications. [Link]

-

Yusof, N. A. A., & Leong, S. W. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Bentham Science. [Link]

-

Study.com. (n.d.). Hydroxyquinoline Uses, Structure & Synthesis. Study.com. [Link]

-

Sharma, P., & Kumar, R. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

McMorrow, D., & Kasha, M. (1984). Time-resolved and steady-state fluorescence studies of the excited-state proton transfer in 3-hydroxyflavone and 3-hydroxychromone. Journal of the American Chemical Society. [Link]

-

El-Sayed, N. K., & El-Meligie, S. (2025). Hydroxyquinoline scaffolds as fluorescence sensors. ResearchGate. [Link]

-

Thilakarathne, A. S. D., & Dantanarayana, A. P. (2023). Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. Journal of Science of the University of Kelaniya. [Link]

-

Zhao, J., Ji, S., Chen, Y., Guo, H., & Yang, P. (2012). Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new chromophores and applications in fluorescent molecular probes and luminescent materials. RSC Publishing. [Link]

-

Fábián, L., Csender, L., & Kollár, L. (2020). Fused Alq3 derivatives: syntheses and photophysical characteristics. RSC Publishing. [Link]

-

Strandjord, A. J., Courtney, S. H., & Barbara, P. F. (1983). Direct observation of excited state intramolecular proton transfer kinetics in 3-hydroxyflavone. Journal of the American Chemical Society. [Link]

-

Fall, M., & Diop, L. (2013). Photophysical properties of quinoline derivatives in CH3CN. ResearchGate. [Link]

-

Coverdale, J. P. C., Butler, J. S., & Romero, M. J. (2025). New insights into bioactive Ga(III) hydroxyquinolinate complexes from UV-vis, fluorescence and multinuclear high-field NMR studi. Dalton Transactions. [Link]

-

Suliman, F. O. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry. [Link]

-

Kim, H. N., Lee, M. H., & Kim, H. J. (2005). 8-Hydroxyquinoline Benzoates as Highly Sensitive Fluorescent Chemosensors for Transition Metal Ions. CORE. [Link]

-

Mary, Y. S., & Panicker, C. Y. (2019). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PMC. [Link]

-

de Sales, J. A. A., & da Silva, J. P. (2018). a UV-Vis absorption of aminoquinoline 3 in various solvents. ResearchGate. [Link]

-

Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Semantic Scholar. [Link]

-

Coverdale, J. P. C., Butler, J. S., & Romero, M. J. (2025). New insights into bioactive Ga( iii ) hydroxyquinolinate complexes from UV-vis, fluorescence and multinuclear high-field NMR studies. Dalton Transactions. [Link]

-

Zhang, Y., Zhang, X., & Liu, Y. (2019). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. PMC. [Link]

-

Kumar, P., & Ray, A. (2023). Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. ACS Publications. [Link]

-

Kopylova, T. N., & Svetlichnyi, V. A. (2010). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. ResearchGate. [Link]

-

Stasyuk, A. J., Sobolewski, A. L., & Domcke, W. (2014). Effect of chemical substitutions on photo-switching properties of 3-hydroxy-picolinic acid studied by ab initio methods. AIP Publishing. [Link]

-

Suliman, F. O. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

-

Suliman, F. O. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]

-

Brütting, W., & Berleb, S. (2001). The triplet state in tris-(8-hydroxyquinoline)aluminum. AIP Publishing. [Link]

-

Patel, K., & Patel, P. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. PMC. [Link]

-

Hernández-Pérez, J. M., & Estévez-Hernández, O. (2021). Investigation of Structural and Optoelectronic Properties of Organic Semiconductor Film Based on 8-Hydroxyquinoline Zinc. MDPI. [Link]

Sources

- 1. Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07940D [pubs.rsc.org]

- 2. Steric control of the excited-state intramolecular proton transfer in 3-hydroxyquinolones: steady-state and time-resolved fluorescence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. stm.bookpi.org [stm.bookpi.org]

- 5. researchgate.net [researchgate.net]

- 6. rroij.com [rroij.com]

- 7. rroij.com [rroij.com]

- 8. benchchem.com [benchchem.com]

- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 10. New insights into bioactive Ga( iii ) hydroxyquinolinate complexes from UV-vis, fluorescence and multinuclear high-field NMR studies - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00087D [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination | MDPI [mdpi.com]

- 13. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]

- 14. dr.ichemc.ac.lk [dr.ichemc.ac.lk]

- 15. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Safe Handling of 3-Hydroxyquinoline-2-carbaldehyde: A Hazard Assessment Based on Structurally Analogous Compounds

The primary analogues used for this assessment include the parent heterocycle, 3-Hydroxyquinoline[1], various quinoline aldehydes[2][3][4], and other hydroxyquinoline isomers[5][6][7]. By examining the documented hazards of these related materials, we can construct a robust and cautious safety protocol. This methodology is standard practice in research and development settings where scientists must handle novel chemical entities with prudence and a deep understanding of structure-activity relationships.

Chemical Identification and Properties

3-Hydroxyquinoline-2-carbaldehyde is an organic compound featuring a quinoline bicyclic system substituted with a hydroxyl (-OH) group at position 3 and an aldehyde (-CHO) group at position 2. This combination of functional groups dictates its chemical reactivity and potential biological activity, making it a molecule of interest in medicinal chemistry and materials science.

| Identifier | Value | Source |

| IUPAC Name | 3-hydroxyquinoline-2-carbaldehyde | [8] |

| CAS Number | 5374-97-0 | [8] |

| Molecular Formula | C₁₀H₇NO₂ | [8] |

| Molecular Weight | 173.17 g/mol | [8] |

| InChIKey | IKGUCMWKRCHEMA-UHFFFAOYSA-N | [8] |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=N2)C=O)O | [8] |

Inferred Hazard Identification and GHS Classification

Based on the consistent hazard profiles of analogous compounds, 3-Hydroxyquinoline-2-carbaldehyde is considered hazardous. The GHS classification below is an inferred profile derived from the documented hazards of 3-Hydroxyquinoline and various quinoline carboxaldehydes.[1][2][3][4] The primary hazards are related to irritation of the skin, eyes, and respiratory system, as well as potential harm if ingested, inhaled, or in contact with skin.[1]

Summary of Inferred GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][4] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][2][4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][4] |

Hazard Derivation Logic

The predicted hazard profile of the target molecule is a composite of the known hazards associated with its core structure and key functional groups. This relationship is illustrated below.

Sources

- 1. fishersci.com [fishersci.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 3-Hydroxyquinoline-2-carbaldehyde | C10H7NO2 | CID 18347802 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Stability of Ortho-Hydroxy Quinoline Aldehydes

Abstract

Ortho-hydroxy quinoline aldehydes represent a critical class of heterocyclic compounds, serving as versatile building blocks in medicinal chemistry and materials science. Their inherent chemical functionalities—a phenolic hydroxyl group, a reactive aldehyde, and a nitrogen-containing aromatic system—endow them with unique biological activities and chelating properties. However, these same features present significant challenges to their chemical stability. This guide provides a comprehensive technical overview of the factors governing the stability of ortho-hydroxy quinoline aldehydes, with a focus on degradation pathways, analytical methodologies for stability assessment, and strategies for mitigation. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study and application of these valuable molecules.

Introduction: The Significance of Ortho-Hydroxy Quinoline Aldehydes

Quinoline and its derivatives are privileged scaffolds in drug discovery, appearing in a wide array of therapeutic agents with activities spanning antibacterial, anticancer, and antimalarial applications[1][2]. The introduction of an ortho-hydroxy and an aldehyde group onto the quinoline framework, as seen in isomers like 8-hydroxyquinoline-5-carbaldehyde and 8-hydroxyquinoline-7-carbaldehyde, creates a molecule with a rich chemical profile. The proximity of the hydroxyl group to the heterocyclic nitrogen establishes these compounds as potent bidentate chelating agents for various metal ions[3][4]. This chelation is not only fundamental to some of their biological mechanisms of action but also significantly influences their physicochemical properties, including fluorescence and thermal stability[1][2].

The aldehyde group serves as a synthetic handle for the construction of more complex molecules, such as Schiff bases, which have shown promise as selective chemosensors and compounds with potential antitumor activity[5]. Despite their utility, the inherent reactivity of the phenolic and aldehydic moieties makes these compounds susceptible to degradation, which can impact their purity, potency, and safety profile. A thorough understanding of their stability is therefore paramount for their successful application in drug development and other high-technology fields.

Intrinsic Factors Governing Stability

The stability of ortho-hydroxy quinoline aldehydes is a multifactorial issue, influenced by both the inherent electronic and structural features of the molecule and external environmental factors.

Electronic Effects and Tautomerism

The quinoline ring system, the phenolic hydroxyl group, and the aldehyde substituent all contribute to the overall electronic distribution within the molecule. The hydroxyl group is an activating, ortho-, para-directing group, increasing the electron density of the benzene portion of the quinoline ring and making it more susceptible to electrophilic attack and oxidation[6]. The aldehyde group, being electron-withdrawing, deactivates the ring towards electrophilic substitution but is itself a primary site of chemical reactivity.

Furthermore, similar to other hydroxyquinolines, these compounds can exist in a tautomeric equilibrium between the enol (hydroxyl) form and the keto (zwitterionic) form[2][3]. The position of this equilibrium can be influenced by the solvent environment and pH, which in turn can affect the molecule's reactivity and susceptibility to degradation.

Intramolecular Hydrogen Bonding

A key structural feature of ortho-hydroxy aromatic aldehydes is the presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the aldehyde. This interaction can influence the conformation and reactivity of the aldehyde group. It can stabilize the molecule by reducing the electrophilicity of the carbonyl carbon, potentially slowing down certain nucleophilic addition reactions. However, it can also facilitate specific reaction pathways, such as excited-state intramolecular proton transfer (ESIPT), which is particularly relevant to their photophysical properties and may play a role in their photostability[1].

Caption: Intramolecular hydrogen bonding in an ortho-hydroxy quinoline aldehyde.

Major Degradation Pathways

Ortho-hydroxy quinoline aldehydes are susceptible to degradation through several key chemical pathways, including oxidation, hydrolysis, and photolysis.

Oxidative Degradation

Oxidation is a primary degradation pathway for these molecules due to the presence of the electron-rich phenolic ring and the easily oxidizable aldehyde group.

-

Aldehyde Oxidation: The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid. This can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents in a formulation. This transformation eliminates the aldehyde's utility as a synthetic handle and can alter the biological activity and physicochemical properties of the molecule.

-

Phenolic Oxidation: The phenolic hydroxyl group makes the aromatic ring susceptible to oxidation, which can lead to the formation of quinones or ring-opened products. This process is often catalyzed by light or metal ions and can result in the formation of highly colored degradation products. Studies on similar phenolic aldehydes have shown that oxidation can lead to a complex mixture of carboxylic acids through aromatic ring cleavage[7].

-

Quinoline Ring Oxidation: The quinoline core itself can be oxidized, typically involving hydroxylation at various positions on the ring system.

Caption: Potential oxidative degradation pathways.

Hydrolytic Degradation

The stability of ortho-hydroxy quinoline aldehydes in aqueous media is highly dependent on pH.

-

Acidic Conditions: Under strongly acidic conditions, the quinoline nitrogen can be protonated. While the core structure is generally stable to acid hydrolysis, the solubility can be affected.

-

Basic Conditions: Aromatic aldehydes can undergo the Cannizzaro reaction in the presence of a strong base, where two molecules of the aldehyde disproportionate to form the corresponding primary alcohol and carboxylic acid[3]. This is a significant degradation pathway in alkaline formulations. The phenolic hydroxyl group will also be deprotonated to a phenoxide, which can increase the electron density of the ring and potentially facilitate other reactions.

Photodegradation

Many quinoline derivatives are known to be photosensitive. Exposure to light, particularly in the UV range, can lead to degradation. The photodegradation of tris(8-hydroxyquinoline) aluminum (Alq3), a related compound, has been shown to result in the formation of carbonyl groups, indicating photo-oxidation as a key mechanism[8][9]. For ortho-hydroxy quinoline aldehydes, photo-induced reactions could involve:

-

Photo-oxidation: As described above, light can catalyze oxidative processes.

-

Photorearrangement: Some quinoline-caged compounds have been observed to undergo photo-induced rearrangement reactions[10].

-

Polymerization: Formation of colored polymeric materials upon exposure to light is a common degradation pathway for many aromatic compounds.

Experimental Assessment of Chemical Stability

A systematic approach to evaluating the chemical stability of ortho-hydroxy quinoline aldehydes involves forced degradation studies and the development of a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation, or stress testing, is essential to identify the likely degradation products and establish the intrinsic stability of the molecule. This involves exposing the compound to conditions more severe than those it would typically encounter during storage and use.

Table 1: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl, room temperature to 60°C | Generally stable, monitor for any minor degradation. |

| Base Hydrolysis | 0.1 M NaOH, room temperature to 60°C | Cannizzaro reaction, other base-catalyzed degradations. |

| Oxidation | 3% H₂O₂, room temperature | Oxidation of aldehyde and phenolic groups, ring oxidation. |

| Thermal Stress | Solid and solution at 60-80°C | Thermally induced decomposition. |

| Photostability | Exposure to light source providing UV and visible output (ICH Q1B guidelines) | Photo-oxidation, photorearrangement, polymerization. |

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for accurately quantifying the decrease in the parent compound and the formation of degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Caption: Experimental workflow for a forced degradation study.

Experimental Protocol: Forced Degradation and HPLC Analysis

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the ortho-hydroxy quinoline aldehyde in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for up to 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for up to 8 hours. Neutralize with 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for up to 24 hours.

-

Thermal Degradation: Keep a vial of the stock solution and a vial of the solid compound in an oven at 80°C for up to 48 hours.

-

Photolytic Degradation: Expose a solution of the compound in a transparent container to a light source as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

-

-

Sampling and Analysis: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). Dilute as necessary and analyze by HPLC.

-

HPLC Method:

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at a wavelength where the parent compound and potential degradants absorb. A photodiode array (PDA) detector is recommended to assess peak purity. Mass spectrometry (MS) detection is invaluable for the identification of degradation products.

-

-

Data Evaluation: Monitor the decrease in the peak area of the parent compound and the formation of any new peaks over time. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.

Mitigation Strategies for Enhanced Stability

Based on the identified degradation pathways, several strategies can be employed to enhance the stability of ortho-hydroxy quinoline aldehydes in formulations.

-

pH Control: Maintaining the pH of a formulation in a slightly acidic to neutral range (e.g., pH 4-6) is likely to minimize base-catalyzed degradation like the Cannizzaro reaction. The use of appropriate buffer systems is crucial[11].

-

Protection from Light: As these compounds are likely photosensitive, storage in amber or opaque containers is essential. For formulations, the inclusion of UV-absorbing excipients could be considered.

-

Inert Atmosphere: To prevent oxidation, formulations can be manufactured and packaged under an inert atmosphere (e.g., nitrogen)[11].

-

Use of Antioxidants and Chelating Agents: The inclusion of antioxidants can inhibit oxidative degradation. Given the strong metal-chelating properties of ortho-hydroxy quinolines, trace metal-catalyzed oxidation is a significant risk. The addition of a stronger chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and prevent them from participating in redox cycling[11].

-

Solid-State Formulation: For long-term storage, maintaining the compound in a solid, crystalline form is generally preferable to a solution, as degradation reactions are typically slower in the solid state.

Conclusion

The chemical stability of ortho-hydroxy quinoline aldehydes is a complex interplay of their intrinsic electronic and structural properties and their interaction with the environment. Their susceptibility to oxidation, base-catalyzed hydrolysis, and photodegradation necessitates careful consideration during their synthesis, purification, storage, and formulation. A systematic approach to stability assessment, centered on forced degradation studies and the development of a validated stability-indicating HPLC method, is critical for understanding their degradation profile. The insights gained from such studies are invaluable for developing robust formulations and ensuring the quality, efficacy, and safety of products derived from this important class of molecules. Further research is warranted to generate specific quantitative stability data for various isomers and to fully elucidate the structures of their degradation products under different stress conditions.

References

-

Journal of Chemistry. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

-

Przystanowicz, P., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. [Link]

-

Shen, Y., et al. (2025). Functionalization of Phenolic Aldehydes for the Preparation of Sustainable Polyesters and Polyurethanes. MDPI. [Link]

-

Fomenko, E. M., et al. (2017). Catalytic Oxidation of Lignins into the Aromatic Aldehydes: General Process Trends and Development Prospects. MDPI. [Link]

-

Al-Busafi, S. N., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]

-

Gurnule, W. B., et al. (2012). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica. [Link]

-

Study on preparation of 2-methyl-8-hydroxylquinoline-5-carbaldehyde. (2025). ResearchGate. [Link]

-

Brito, W. R., et al. (2025). Spectroscopic evidence of photodegradation by ultraviolet exposure of tris(8-hydroxyquinoline) aluminum (Alq3) thin films. ResearchGate. [Link]

-

Prachayasittikul, V., et al. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC. [Link]

-

Chemical Stability of Drug Substances: Strategies in Formulation Development. (2025). ManTech Publications. [Link]

-

Singh, S., et al. (2017). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. ResearchGate. [Link]

-

Green synthesis and antitumor activities of 8-hydroxyquinoline-7-carboxyaldehyde aroylhydrazone Schiff bases. (2025). ResearchGate. [Link]

-

Reinmuth-Selzle, K., et al. (2022). Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. The Journal of Physical Chemistry A. [Link]

-

8-Hydroxyquinoline surface chelation (Stable chelate complex is formed,but is soluble in aqueous medium-no corrosion inhibition). (n.d.). ResearchGate. [Link]

-

Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. (2016). ResearchGate. [Link]

-

Li, M., et al. (2018). Direct Detection of the Photorearrangement Reaction of Quinoline‐Protected Dialkylanilines. PMC. [Link]

-

Anderson, B. D., & Conradi, R. A. (1985). Oxidation of 3,4-Dihydroxyphenylacetaldehyde, a Toxic Dopaminergic Metabolite, to a Semiquinone Radical and an ortho-Quinone. PMC. [Link]

-

Degradation of luminescence of tris-(8-hydroxyquinoline) aluminum (Alq3) on exposure to sunlight. (n.d.). ResearchGate. [Link]

-

Zhang, L., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PMC. [Link]

-

Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. (2025). ResearchGate. [Link]

-

Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline. [Link]

-

HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. (n.d.). SIELC Technologies. [Link]

-

Mishra, S. K., et al. (1992). Effect of metal chelators on thermoluminescence peaks of spinach chloroplasts and photosystem II particles: probing the water oxidation cycle with 8-hydroxyquinoline. PubMed. [Link]

-

Research and Reviews: Journal of Chemistry. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews. [Link]

-

Synthesis of α-hydroxy ketones and aldehydes. (n.d.). Organic Chemistry Portal. [Link]

-

Stability-Indicating HPLC Method Development. (n.d.). vscht.cz. [Link]

-

Experimental and theoretical investigation of tris-(8-hydroxy-quinolinate) aluminum (Alq(3)) photo degradation. (n.d.). ResearchGate. [Link]

-

Selective photocatalytic oxidation of aromatic alcohols to aldehydes with air by magnetic WO3ZnO/Fe3O4. In situ photochemical synthesis of 2-substituted benzimidazoles. (n.d.). RSC Publishing. [Link]

-

Galetin, T., et al. (2022). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. PMC. [Link]

-

Phenols. (n.d.). EBSCO. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. rroij.com [rroij.com]

- 3. mdpi.com [mdpi.com]

- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phenols | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]

Methodological & Application

Application Note: Metal Ion Chelation Mechanism of 3-Hydroxyquinoline-2-carbaldehyde Derivatives

This Application Note is designed for researchers and drug development professionals investigating the coordination chemistry and therapeutic potential of 3-Hydroxyquinoline-2-carbaldehyde (3-HQC) and its Schiff base derivatives (specifically thiosemicarbazones).

Unlike the widely studied 8-hydroxyquinoline (oxine) derivatives, the 3-hydroxy isomer presents a distinct "salicylaldehyde-like" coordination pocket fused to a quinoline backbone. This structural nuance alters lipophilicity, pKa, and metal binding kinetics, offering a novel chemical space for designing metallodrugs (anticancer/antibacterial) and fluorescent sensors.

Mechanistic Basis of Chelation

The chelation mechanism of 3-HQC derivatives is governed by the ortho positioning of the hydroxyl group (position 3) relative to the aldehyde-derived Schiff base (position 2). This creates a specific tridentate binding pocket distinct from the 8-hydroxyquinoline "oxine" motif.

Structural Coordination Topology

Upon condensation with a thiosemicarbazide or hydrazine, 3-HQC forms a tridentate ligand (L). The coordination to divalent metal ions (

-

Primary Anchor (The 3-Hydroxyl): The phenolic hydroxyl group at position 3 acts as a hard donor. Upon metal binding, this group deprotonates (

), forming a monoanionic phenolate oxygen that covalently binds the metal. -

Secondary Anchor (The Imine Nitrogen): The azomethine nitrogen (

) from the Schiff base formation at position 2 acts as a neutral donor. -

Tertiary Anchor (The Tail): In thiosemicarbazones, the terminal sulfur (thione/thiolate) acts as a soft donor, stabilizing soft/borderline acids like

or

Distinction from 8-HQ: In 8-hydroxyquinoline, the ring nitrogen (

Chelation Pathway Diagram

The following diagram illustrates the equilibrium and coordination mode.

Figure 1: Step-wise chelation mechanism of 3-Hydroxyquinoline-2-carbaldehyde thiosemicarbazones. The process involves steric reorganization followed by deprotonation-assisted coordination.

Experimental Protocols for Validation

To rigorously validate the chelation mechanism and stoichiometry, the following protocols should be employed. These assays confirm the binding mode described above.

Protocol A: Stoichiometry Determination (Job’s Method)

Objective: Determine the binding stoichiometry (e.g., 1:1 vs. 1:2 Metal:Ligand ratio) using UV-Vis spectroscopy.

Reagents:

-

Ligand Stock: 1.0 mM 3-HQC derivative in DMSO.

-

Metal Stock: 1.0 mM Metal Salt (

, -

Buffer: 10 mM HEPES or Tris-HCl (pH 7.4).

Procedure:

-

Preparation: Prepare a series of 11 vials.

-

Mixing: Vary the mole fraction (

) of the ligand from 0 to 1.0 while keeping the total molar concentration (-

Example: Vial 1: 0

Ligand + 100

-

-

Equilibration: Incubate mixtures at 25°C for 30 minutes to reach equilibrium.

-

Measurement: Record UV-Vis absorbance at the

of the complex (usually bathochromically shifted from the ligand). -

Analysis: Plot

vs.

Protocol B: Binding Constant Determination (Benesi-Hildebrand)

Objective: Quantify the binding affinity (

Procedure:

-

Fix Ligand concentration (

) in a quartz cuvette. -

Titrate with increasing increments of Metal ion (0 to 10 equivalents).

-

Record spectra after each addition.

-

Data Processing: Look for Isosbestic Points . The presence of clear isosbestic points confirms a clean equilibrium between two species (Free Ligand

Complex) without side reactions. -

Calculation: Use the Benesi-Hildebrand equation:

Plot

Biological Application: ROS Generation

Metal complexes of 3-HQC derivatives (especially Copper and Iron) often exhibit anticancer activity via Redox Cycling. The complex reduces intracellular concentrations of antioxidants (GSH) and generates Reactive Oxygen Species (ROS).

Protocol C: Intracellular ROS Detection (DCFDA Assay)

Objective: Verify if the metal complex induces oxidative stress in cancer cells.

Workflow Diagram:

Figure 2: Workflow for detecting ROS generation induced by 3-HQC metal complexes.

Key Steps:

-

Seed Cells: Use cancer lines (e.g., MCF-7, HeLa) at

cells/well. -

Stain: Incubate with DCFDA (2',7'-dichlorofluorescin diacetate) before or after drug treatment (depending on kinetics). Pre-staining (30 min) is often preferred for short-term redox events.

-

Treat: Add the 3-HQC Metal Complex (IC50 concentration). Include controls: Negative (DMSO), Positive (

). -

Read: Measure fluorescence turn-on. High fluorescence indicates successful metal-mediated ROS production (Fenton-like chemistry).

Quantitative Data Summary

When characterizing these complexes, typical data ranges are as follows:

| Parameter | Method | Typical Value / Observation | Significance |

| Stoichiometry | Job's Plot | 1:1 (Cu, Zn) or 1:2 (Fe, Co) | Defines the coordination sphere; critical for docking studies. |

| Binding Constant ( | UV/Fluorescence | Indicates moderate-to-high stability; stable enough to reach target, labile enough for redox cycling. | |

| Spectral Shift | UV-Vis | Bathochromic shift (20-50 nm) | Confirms conjugation extension upon metal binding and deprotonation. |

| Isosbestic Point | Titration | Distinct single point | Validates a clean 2-state transition (Ligand |

| Magnetic Moment | Gouy Balance/EPR | ~1.7-1.9 BM (for Cu(II)) | Confirms |

References

-

Structural Analysis of Quinoline Schiff Bases

- Title: Crystal structure of bis{μ-(E)-2-[(2-oxidophenylimino)methyl]quinolin-8-olato-κ4 O,N,N} (Comparative structural analysis of quinoline-derived Schiff bases).

- Source: IUCrD

-

URL:[Link]

-

Job's Method Protocol

-

Anticancer Mechanism (ROS & Thiosemicarbazones)

-

Fluorescence Sensor Applications

Sources

- 1. pesrsncollege.edu.in [pesrsncollege.edu.in]

- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. Anti-proliferative effects of copper(II) complexes with hydroxyquinoline-thiosemicarbazone ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. air.unipr.it [air.unipr.it]

- 6. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative [mdpi.com]

Microwave-Assisted Synthesis of 3-Hydroxyquinoline-2-carbaldehyde Schiff Bases: An Application Note and Protocol for Advanced Drug Discovery

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the microwave-assisted synthesis of Schiff bases derived from 3-hydroxyquinoline-2-carbaldehyde. This class of compounds is of significant interest in medicinal chemistry due to the versatile biological activities of the quinoline scaffold.[1][2]

Introduction: The Significance of Quinoline Schiff Bases and Microwave Synthesis

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antifungal properties.[2][3] The formation of Schiff bases (imines) from quinoline aldehydes further enhances their therapeutic potential by introducing the azomethine group (-C=N-), which is crucial for binding to biological macromolecules.[2][4]

Traditional methods for synthesizing Schiff bases often require long reaction times, high temperatures, and the use of hazardous solvents, leading to lower yields and environmental concerns.[5][6] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green alternative, offering numerous advantages over conventional heating methods.[7][8][9] Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to dramatically reduced reaction times, increased yields, and often, cleaner products with fewer by-products.[5][8][9] This efficiency makes MAOS an ideal technique for the rapid synthesis and screening of compound libraries in drug discovery.[10]

This guide focuses on the synthesis of Schiff bases from 3-hydroxyquinoline-2-carbaldehyde, a key building block in the development of novel therapeutic agents.

The "Why": Causality Behind Experimental Choices in Microwave-Assisted Synthesis